molecular formula C23H22ClF3N4O3S B2534904 N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-4-methoxybenzenesulfonamide CAS No. 478262-25-8

N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-4-methoxybenzenesulfonamide

Cat. No. B2534904
CAS RN: 478262-25-8
M. Wt: 526.96
InChI Key: HRYZNJPYMPAMNE-UHFFFAOYSA-N
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Description

N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H22ClF3N4O3S and its molecular weight is 526.96. The purity is usually 95%.
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Scientific Research Applications

Arylpiperazine Derivatives: Disposition and Metabolism

Arylpiperazine derivatives are clinically applied in treating depression, psychosis, or anxiety. They undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are known for serotonin receptor-related effects, with some having affinity for other neurotransmitter receptors. The extensive distribution in tissues, including the brain, underscores the pharmacological significance of these derivatives. Their metabolism and individual variability in drug response highlight the importance of understanding the disposition and metabolic pathways of such compounds (S. Caccia, 2007).

Piperazine Derivatives for Therapeutic Use

Piperazine, a nitrogen-containing heterocycle, is significant in drug design. It is found in various drugs with therapeutic uses across antipsychotic, antihistamine, antidepressant, and anticancer applications. Modifications to the piperazine nucleus can notably alter the medicinal potential of molecules, demonstrating the versatility and broad potential of piperazine-based molecules in pharmaceutical research (A. Rathi et al., 2016).

Environmental Applications: Antibody-Based Methods

Antibodies are utilized as analytical tools in various assays for environmental research and risk control. Their development and application in detecting pollutants like herbicides and surfactants showcase the role of chemical compounds in environmental monitoring and protection (M. Fránek & K. Hruška, 2018).

Novel Syntheses of Cyclic Compounds

Research on aminobenzenesulfonamide derivatives, including efforts to synthesize novel cyclic compounds, illustrates the continuous search for new functional molecules and pharmaceuticals. These compounds are crucial in the discovery of sulfonamide or sultam-based molecules, demonstrating the chemical's role in advancing organic synthesis and drug discovery (Kyosuke Kaneda, 2020).

properties

IUPAC Name

N-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClF3N4O3S/c1-34-19-6-8-20(9-7-19)35(32,33)29-17-2-4-18(5-3-17)30-10-12-31(13-11-30)22-21(24)14-16(15-28-22)23(25,26)27/h2-9,14-15,29H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYZNJPYMPAMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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